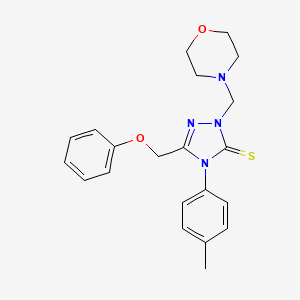![molecular formula C13H12F2N2O2S B12155011 2-(2-{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazin-1-ylidene)cyclohexane-1,3-dione](/img/structure/B12155011.png)
2-(2-{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazin-1-ylidene)cyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazin-1-ylidene)cyclohexane-1,3-dione is a complex organic compound characterized by the presence of a difluoromethylsulfanyl group attached to a phenyl ring, which is further connected to a hydrazinylidene moiety and a cyclohexane-1,3-dione structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazin-1-ylidene)cyclohexane-1,3-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-[(difluoromethyl)sulfanyl]aniline with cyclohexane-1,3-dione under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazin-1-ylidene)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(2-{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazin-1-ylidene)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(2-{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazin-1-ylidene)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The difluoromethylsulfanyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The hydrazinylidene moiety can form covalent bonds with target proteins, potentially inhibiting their activity. These interactions can modulate various cellular pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{4-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-{4-[(Difluoromethyl)sulfanyl]phenyl}-2,3-dihydro-1H-isoindol-1-imine
Uniqueness
Compared to similar compounds, 2-(2-{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazin-1-ylidene)cyclohexane-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexane-1,3-dione structure, along with the difluoromethylsulfanyl and hydrazinylidene groups, makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C13H12F2N2O2S |
|---|---|
Molekulargewicht |
298.31 g/mol |
IUPAC-Name |
2-[[4-(difluoromethylsulfanyl)phenyl]diazenyl]-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C13H12F2N2O2S/c14-13(15)20-9-6-4-8(5-7-9)16-17-12-10(18)2-1-3-11(12)19/h4-7,13,18H,1-3H2 |
InChI-Schlüssel |
UMOBCMWLFKYISA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=C(C(=O)C1)N=NC2=CC=C(C=C2)SC(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(pyrimidin-2-yl)pyrrolidine-2,3-dione](/img/structure/B12154928.png)
![5-(3,4-dichlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12154933.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B12154936.png)
![N-[(2Z)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12154939.png)
![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-chlorophenoxy)acetamide](/img/structure/B12154943.png)

![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-methoxybenzamide](/img/structure/B12154954.png)
![(2E)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B12154955.png)

![(4E)-5-(3-bromophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12154963.png)
![N-(4-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B12154971.png)
![N-(2-bromo-4-methylphenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothio pheno[2,3-d]pyrimidin-2-ylthio)]acetamide](/img/structure/B12154974.png)
![3-{2-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B12154981.png)
![6-Chloro-2-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid](/img/structure/B12154990.png)
